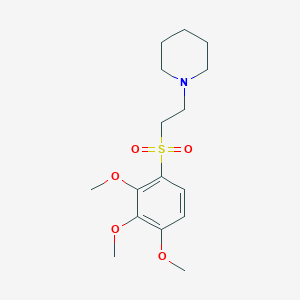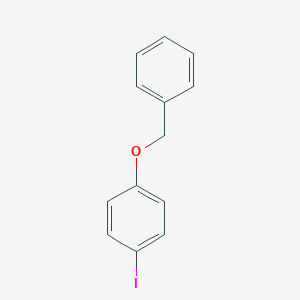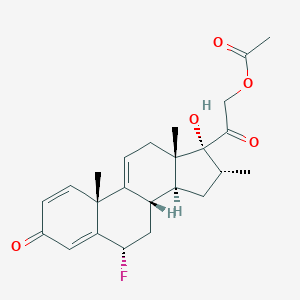
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate is a compound that belongs to the category of cationic surfactants, specifically quaternary ammonium salts. This compound is known for its excellent antistatic, antibacterial, emulsifying, and dispersing properties .
Méthodes De Préparation
The synthesis of benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate involves the reaction of benzenemethanaminium, N,N,N-tributyl- with 4-hydroxy-1-naphthalenesulfonic acid. The reaction conditions typically include a controlled environment to ensure the stability of the product. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and precise control of reaction parameters .
Analyse Des Réactions Chimiques
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride, leading to the formation of reduced products.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, resulting in substituted derivatives.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies for its antibacterial properties, making it useful in the development of antimicrobial agents.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological membranes.
Mécanisme D'action
The mechanism of action of benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate involves its interaction with cell membranes, leading to disruption of membrane integrity. This disruption is primarily due to its cationic nature, which allows it to bind to negatively charged components of the cell membrane. The molecular targets include phospholipids and proteins within the membrane, ultimately leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate can be compared with other quaternary ammonium salts such as:
Cetyltrimethylammonium bromide (CTAB): Known for its strong surfactant properties but less effective as an antibacterial agent.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic, but with different solubility and stability profiles.
Tetrabutylammonium bromide: Commonly used in phase transfer catalysis but lacks the specific antibacterial properties of this compound.
This compound’s unique combination of properties makes it particularly valuable in applications requiring both surfactant and antibacterial functions.
Propriétés
Numéro CAS |
102561-46-6 |
|---|---|
Formule moléculaire |
C29H41NO4S |
Poids moléculaire |
499.7 g/mol |
Nom IUPAC |
benzyl(tributyl)azanium;4-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C19H34N.C10H8O4S/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h10-14H,4-9,15-18H2,1-3H3;1-6,11H,(H,12,13,14)/q+1;/p-1 |
Clé InChI |
XVJXBJTXFXPQAN-UHFFFAOYSA-M |
SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])O |
| 102561-46-6 | |
Pictogrammes |
Irritant; Environmental Hazard |
Synonymes |
TBAHNS compound tri(n-butyl)benzylammonium 4-hydroxynaphthalene-1-sulfonate tributylbenzylammonium 4-hydroxynaphthalene-1-sulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


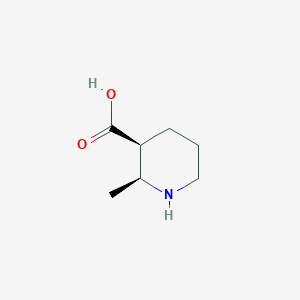
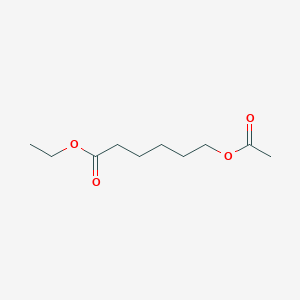
![1-butyl-2-(piperidin-1-ylmethyl)thiochromeno[3,4-d]imidazol-4-one](/img/structure/B10791.png)
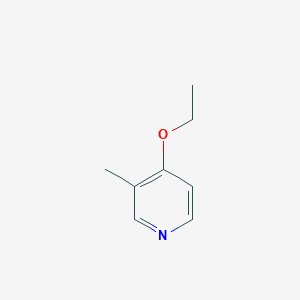
![(2S,3S)-N-[2-(4-hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B10796.png)
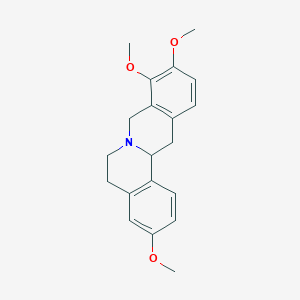
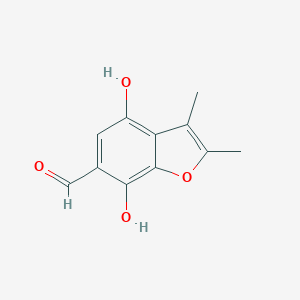
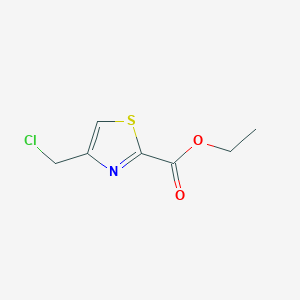
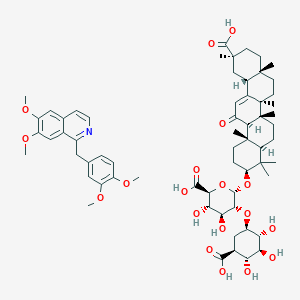
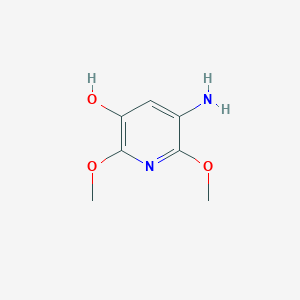
![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)
